2-(4-Ethoxyphenyl)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone
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Overview
Description
2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methoxymethyl-substituted oxadiazole ring, and a piperidine moiety
Preparation Methods
The synthesis of 2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxadiazole rings, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cytochrome P450 14α-sterol demethylase, by binding to the active site and blocking its activity . This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-ETHOXYPHENYL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- ETHYL 2-[2-(4-ETHOXYPHENYL)-3-(3-FLUORO-4-METHYLBENZOYL)-4-HYDROXY-5-THIAZOLECARBOXYLATE]
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-15-9-7-14(8-10-15)12-18(23)22-11-5-4-6-16(22)19-20-17(13-24-2)21-26-19/h7-10,16H,3-6,11-13H2,1-2H3 |
InChI Key |
FRANOLSKPAYWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCCC2C3=NC(=NO3)COC |
Origin of Product |
United States |
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